Solifenacin succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Solifenacin succinate: is a competitive muscarinic receptor antagonist used primarily to treat overactive bladder and neurogenic detrusor overactivity. It helps manage symptoms such as urinary incontinence, urgency, and frequency by relaxing the bladder muscles . This compound is marketed under the brand name Vesicare and was approved for medical use in the United States in 2004 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Solifenacin succinate is synthesized through the condensation of (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate with (RS)-3-quinuclidinol, followed by selective isolation of optically pure this compound using diastereomeric crystallization with succinic acid .

Industrial Production Methods: Industrial production of this compound involves high-performance liquid chromatography (HPLC) for quantitative analysis and quality control. The mobile phase typically consists of ammonium formate buffer, acetonitrile, and methanol .

Analyse Des Réactions Chimiques

Types of Reactions: Solifenacin succinate undergoes several types of chemical reactions, including:

N-oxidation: at the quinuclidin ring by cytochrome P450 enzymes.

4R-hydroxylation: of the tetrahydroisoquinolone ring by CYP3A4, CYP1A1, and CYP2D6.

Glucuronidation: directly.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes.

Hydroxylation: CYP3A4, CYP1A1, and CYP2D6.

Glucuronidation: Glucuronide.

Major Products:

- Glucuronide .

4R-hydroxy metabolite: (pharmacologically active).

N-oxide metabolite: .

4R-hydroxy N-oxide metabolite: .

Applications De Recherche Scientifique

Chemistry: Solifenacin succinate is used in analytical chemistry for the development of spectrophotometric methods to quantify the compound in pharmaceutical formulations .

Biology: In biological research, this compound is studied for its effects on muscarinic receptors in the bladder, contributing to the understanding of bladder muscle relaxation mechanisms .

Medicine: Medically, this compound is used to treat overactive bladder and neurogenic detrusor overactivity, providing relief from urinary incontinence, urgency, and frequency .

Industry: In the pharmaceutical industry, this compound is a key component in the production of medications for bladder control, ensuring quality and efficacy through rigorous analytical methods .

Mécanisme D'action

Solifenacin succinate works by antagonizing muscarinic receptors, particularly the M3 and M2 receptors in the bladder. By blocking these receptors, it prevents the contraction of the detrusor muscle, thereby reducing bladder contractions and increasing bladder capacity . The compound has the highest affinity for M3, M1, and M2 muscarinic receptors, with 80% of the muscarinic receptors in the bladder being M2 and 20% being M3 .

Comparaison Avec Des Composés Similaires

- Oxybutynin : Another muscarinic receptor antagonist used to treat overactive bladder. It has a shorter half-life and different side effect profile compared to solifenacin succinate .

- Tolterodine : Similar to this compound in its use for overactive bladder but differs in its pharmacokinetic properties and receptor affinity .

- Darifenacin : Also used for overactive bladder, with a higher selectivity for the M3 receptor compared to this compound .

- Myrbetriq (mirabegron) : A beta-3 adrenergic agonist used for overactive bladder, which works through a different mechanism by relaxing the bladder muscle via beta-3 adrenergic receptors .

Uniqueness: this compound is unique in its long duration of action, typically taken once daily, and its high affinity for M3 and M2 muscarinic receptors, making it effective in reducing bladder contractions and increasing bladder capacity .

Propriétés

Formule moléculaire |

C27H32N2O6 |

|---|---|

Poids moléculaire |

480.6 g/mol |

Nom IUPAC |

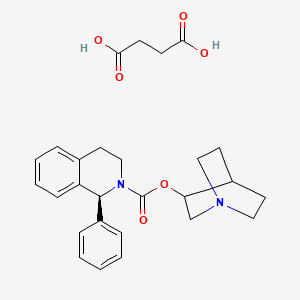

1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21?,22-;/m0./s1 |

Clé InChI |

RXZMMZZRUPYENV-DZSUWJOWSA-N |

SMILES isomérique |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

SMILES canonique |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Pictogrammes |

Irritant |

Synonymes |

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))- 905, YM quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate solifenacin solifenacin succinate Succinate, Solifenacin vesicare YM 905 YM905 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.